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Introduction
Dichlorofluoromethane (CHFCl₂), also known as R-21 or HCFC-21, is a

hydrochlorofluorocarbon gas that finds application in plasma etching processes, a cornerstone

of microfabrication. While plasma etching is predominantly associated with the semiconductor

industry, its precision in creating micro- and nano-scale features makes it a valuable tool for

researchers in the life sciences and drug development. Applications in these fields include the

fabrication of microfluidic devices for lab-on-a-chip systems, biosensors for diagnostics, and

patterned surfaces for cell culture studies.

These application notes provide a detailed overview of the use of dichlorofluoromethane in

plasma etching, with a focus on etching silicon-based materials commonly used in the

fabrication of such devices. The information is intended to guide researchers in developing and

optimizing plasma etching processes using CHFCl₂.

Principle of Dichlorofluoromethane Plasma Etching
In a plasma etching process, an electrical field is used to ionize a gas, creating a plasma that

contains a mixture of ions, electrons, and reactive neutral species (radicals).

Dichlorofluoromethane is a precursor gas that, when introduced into a plasma, dissociates

into various reactive species containing fluorine, chlorine, and hydrogen. These radicals are the

primary agents for chemical etching.
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The key reactive species generated from a CHFCl₂ plasma include:

Fluorine radicals (F•): Highly reactive species that are the primary etchant for silicon-based

materials like silicon nitride (Si₃N₄) and silicon dioxide (SiO₂).

Chlorine radicals (Cl•): Also contribute to the etching process, particularly for silicon.

CHF• and CCl• type radicals: These carbon-containing radicals can contribute to the

formation of a polymer-like passivation layer on the surfaces being etched. This passivation

layer plays a crucial role in achieving anisotropic (directional) etching by protecting the

sidewalls of features from being etched.

Hydrogen radicals (H•): Hydrogen can influence the etching process by reacting with fluorine

radicals to form HF, which can affect the etch rate and selectivity.[1]

The etching process is a combination of chemical reactions between the radicals and the

substrate material to form volatile byproducts, and physical sputtering by energetic ions that

bombard the surface. The balance between chemical etching and passivation is critical for

controlling the etch profile and selectivity.

Applications in Device Fabrication
The ability to precisely pattern materials like silicon nitride and silicon dioxide is fundamental to

creating various devices relevant to drug development and life science research.

Microfluidic Devices: Plasma etching is used to create the intricate channel networks in

microfluidic chips. These devices are used for a wide range of applications, including high-

throughput screening of drug candidates, cell sorting and analysis, and performing

biochemical assays with minimal sample volumes.

Biosensors: The fabrication of biosensors often involves patterning of dielectric layers for

insulation and to define active sensing areas. Plasma etching with gases like CHFCl₂ can be

employed to create these precise patterns on silicon-based substrates.

Patterned Surfaces for Cell Culture: Researchers are increasingly using micro-patterned

surfaces to study cell behavior, such as adhesion, migration, and differentiation. Plasma
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etching can be used to create topographical cues on substrates to guide cell growth and

organization.

Experimental Protocols
The following protocols are provided as a starting point for developing plasma etching

processes using dichlorofluoromethane. It is important to note that optimal process

parameters will vary depending on the specific plasma etching system, the material being

etched, and the desired outcome. The data for dichlorodifluoromethane (CCl₂F₂), a chemically

similar compound, is used as a reference for process parameters for silicon nitride etching due

to the limited availability of specific data for CHFCl₂.[2]

Protocol 1: Selective Etching of Silicon Nitride over
Silicon Dioxide
This protocol is designed to achieve high selectivity for etching silicon nitride while minimizing

the etching of an underlying silicon dioxide layer. This is a common requirement in the

fabrication of microelectronic devices and sensors.

Materials and Equipment:

Plasma etcher (Reactive Ion Etcher - RIE, or Inductively Coupled Plasma - ICP)

Dichlorofluoromethane (CHFCl₂) gas source

Oxygen (O₂) gas source

Substrate with silicon nitride and silicon dioxide layers

Patterned photoresist or hard mask

Process Parameters (based on CCl₂F₂ data[2]):
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Parameter Value Notes

CHFCl₂ Flow Rate 20-40 sccm
Adjust for desired etch rate

and uniformity.

O₂ Flow Rate 2-10 sccm

Oxygen is added to control

polymer formation and can

enhance selectivity.

Pressure 50-150 mTorr
Higher pressure can lead to

more isotropic etching.

RF Power 50-150 W

Higher power generally

increases etch rate but may

reduce selectivity.

Substrate Temperature 20-40 °C
Temperature can affect etch

rates and polymer deposition.

Procedure:

Chamber Preparation: Ensure the plasma etch chamber is clean and perform a conditioning

run with oxygen plasma if necessary to remove any residues from previous processes.

Substrate Loading: Load the patterned substrate into the chamber and ensure good thermal

contact with the chuck.

Process Gas Stabilization: Introduce CHFCl₂ and O₂ at the desired flow rates and allow the

chamber pressure to stabilize.

Plasma Ignition and Etching: Ignite the plasma by applying RF power. Etch for the desired

time to remove the silicon nitride layer.

Endpoint Detection (Optional): If available, use an endpoint detection system (e.g., optical

emission spectroscopy) to monitor the etch process and stop it precisely when the

underlying silicon dioxide layer is reached.

Process Termination: Turn off the RF power and gas flows.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Venting and Unloading: Vent the chamber with an inert gas (e.g., nitrogen) and unload the

substrate.

Post-Etch Cleaning: A post-etch cleaning step with an oxygen plasma (ashing) may be

necessary to remove any remaining photoresist and polymer residues.

Protocol 2: Etching of Polymers for Microfluidic
Channels
This protocol provides a general guideline for etching polymers, such as those used in the

fabrication of microfluidic devices. CHFCl₂ can be used in conjunction with oxygen to control

the etch profile and sidewall passivation.

Materials and Equipment:

Plasma etcher (RIE or ICP)

Dichlorofluoromethane (CHFCl₂) gas source

Oxygen (O₂) gas source

Polymer substrate (e.g., PMMA, polycarbonate)

Patterned mask (e.g., photoresist, metal mask)

Process Parameters:
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Parameter Value Notes

CHFCl₂ Flow Rate 5-20 sccm

Acts as a source of passivating

species to control sidewall

profile.

O₂ Flow Rate 20-50 sccm
The primary etchant for most

organic polymers.

Pressure 20-100 mTorr
Affects the directionality of the

etch.

RF Power 100-300 W
Influences etch rate and

anisotropy.

Substrate Temperature 20-60 °C
Can affect polymer etch

characteristics.

Procedure:

Follow the general procedure outlined in Protocol 1 for chamber preparation, substrate

loading, and process execution.

The ratio of CHFCl₂ to O₂ is a critical parameter to control the balance between etching and

passivation, which in turn determines the sidewall angle of the etched features. A higher

CHFCl₂ concentration will lead to more passivation and potentially a more vertical or even

tapered profile.

Quantitative Data
The following tables summarize typical etch characteristics for silicon nitride and silicon dioxide

using a CCl₂F₂/O₂ plasma, which can be used as an initial guide for processes with CHFCl₂.[2]

Actual results will depend on the specific experimental setup.

Table 1: Etch Rates and Selectivity in CCl₂F₂/O₂ Plasma
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CCl₂F₂
Flow
(sccm)

O₂
Flow
(sccm)

Pressu
re
(mTorr
)

Power
(W)

Si₃N₄
Etch
Rate
(Å/min
)

SiO₂
Etch
Rate
(Å/min
)

Poly-Si
Etch
Rate
(Å/min
)

Selecti
vity
(Si₃N₄:
SiO₂)

Selecti
vity
(Si₃N₄:
Poly-
Si)

40 4 100 100 ~450 ~200 ~150 ~2.25 ~3.0

40 8 100 100 ~400 ~220 ~120 ~1.82 ~3.3

30 4 100 100 ~420 ~180 ~130 ~2.33 ~3.2

Data is estimated from graphical representations in Pant, B. D., & Tandon, U. (1999). Etching of

Silicon Nitride in CCl2F2, CHF3, SiF4, and SF6 Reactive Plasma: A Comparative Study.

Plasma Chemistry and Plasma Processing, 19(4), 483–496.[2]
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Caption: Mechanism of CHFCl₂ Plasma Etching.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1207983?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow

Start Chamber Preparation Load Sample Pump Down to Base Pressure Introduce CHFCl₂/O₂ Stabilize Pressure Ignite Plasma Etch Process Turn Off Plasma Vent Chamber Unload Sample End

Click to download full resolution via product page

Caption: A typical plasma etching experimental workflow.

Safety and Environmental Considerations
Dichlorofluoromethane is an ozone-depleting substance, and its use is regulated under the

Montreal Protocol. Researchers should be aware of and comply with all applicable regulations

regarding its purchase, storage, and use.

Safety Precautions:

Gas Handling: CHFCl₂ is a compressed gas and should be handled in a well-ventilated area.

Gas cabinets with appropriate safety interlocks and exhaust are recommended.

Plasma System Safety: Plasma etchers operate at high voltages and radio frequencies. All

safety interlocks on the equipment must be functional, and users should be properly trained

in the operation of the system.

Byproducts: The plasma processing of CHFCl₂ can generate hazardous byproducts,

including hydrogen fluoride (HF) and hydrogen chloride (HCl). The exhaust from the plasma

etcher must be properly scrubbed to remove these corrosive and toxic gases before being

vented to the atmosphere.

Environmental Impact:

As an HCFC, CHFCl₂ has a non-zero ozone depletion potential and a global warming potential.

While its use in research settings may be small-scale, it is important to minimize emissions and

consider alternative, more environmentally friendly etchant gases where possible.
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Troubleshooting
Problem Possible Causes Suggested Solutions

Low Etch Rate

- Low RF power- Incorrect gas

mixture- Chamber

contamination

- Increase RF power- Optimize

CHFCl₂/O₂ ratio- Clean the

etch chamber

Poor Selectivity
- RF power too high-

Inappropriate gas mixture

- Reduce RF power- Adjust

CHFCl₂/O₂ ratio; adding more

CHFCl₂ can increase polymer

deposition and improve

selectivity to SiO₂.

Isotropic Etching
- High pressure- Insufficient

passivation

- Reduce chamber pressure-

Increase CHFCl₂ concentration

to promote sidewall

passivation.

Residue on Surface
- Incomplete etching- Polymer

deposition

- Increase etch time- Perform a

post-etch oxygen plasma clean

(ashing).

Conclusion
Dichlorofluoromethane can be an effective etchant gas in plasma processing for the

fabrication of microdevices relevant to the fields of life sciences and drug development. By

carefully controlling process parameters such as gas composition, pressure, and power,

researchers can achieve selective and anisotropic etching of silicon nitride and other materials.

The protocols and data provided in these application notes serve as a foundation for process

development. However, due to the environmental impact of CHFCl₂, exploring alternative

etchant gases with lower ozone depletion and global warming potentials is encouraged for

long-term and large-scale applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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